molecular formula C16H17N5O3 B2698412 1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one CAS No. 2097913-08-9

1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one

Cat. No. B2698412
M. Wt: 327.344
InChI Key: GFZKBVRNSNMHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one, also known as QPI-1, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

  • Catalytic Synthesis of Imidazolidin-2-ones

    • Field: Organic Chemistry
    • Application: Imidazolidin-2-ones are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .
    • Method: The review identifies four main approaches to imidazolidin-2-one derivatives: the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
    • Results: These methods have led to more efficient protocols for the synthesis of these heterocycles .
  • Pyrrolidine in Drug Discovery

    • Field: Medicinal Chemistry
    • Application: The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Method: The review is organized based on the synthetic strategies used: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
    • Results: Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
  • Biological Activity of Quinoxaline Derivatives

    • Field: Pharmacology
    • Application: Quinoxaline derivatives have shown a wide range of biological activities, including antimicrobial, anti-amoebic, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, and antithrombotic activities .
    • Method: The methods of application or experimental procedures vary depending on the specific biological activity being studied .
    • Results: The results or outcomes obtained also vary depending on the specific biological activity .

properties

IUPAC Name

1-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c22-15-17-6-8-21(15)16(23)20-7-5-11(10-20)24-14-9-18-12-3-1-2-4-13(12)19-14/h1-4,9,11H,5-8,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZKBVRNSNMHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one

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